Makaluvamine D

Description

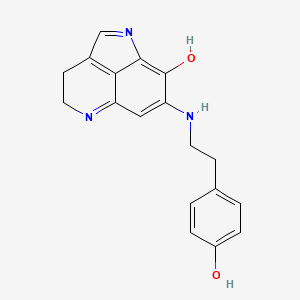

Structure

3D Structure

Properties

CAS No. |

146555-81-9 |

|---|---|

Molecular Formula |

C18H17N3O2 |

Molecular Weight |

307.3 g/mol |

IUPAC Name |

10-[2-(4-hydroxyphenyl)ethylamino]-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(11),2,4(12),7,9-pentaen-11-ol |

InChI |

InChI=1S/C18H17N3O2/c22-13-3-1-11(2-4-13)5-7-20-15-9-14-16-12(6-8-19-14)10-21-17(16)18(15)23/h1-4,9-10,20,22-23H,5-8H2 |

InChI Key |

ZNESWGWELCKEMO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C2C=C(C(=C3C2=C1C=N3)O)NCCC4=CC=C(C=C4)O |

Origin of Product |

United States |

Origin and Biosynthetic Hypotheses of Makaluvamine D

Isolation Sources and Initial Characterization of Makaluvamine D

This compound is a marine alkaloid belonging to the pyrroloiminoquinone class of compounds. These compounds are structurally characterized by a tricyclic pyrrolo[4,3,2-de]quinoline core. nih.gov

Identification from Marine Sponges (e.g., Zyzzya species, Smenospongia aurea)

This compound has been primarily isolated from marine sponges. Notably, it has been identified in sponges of the genus Zyzzya, including Zyzzya fuliginosa. nih.govnih.govuq.edu.aunih.gov The initial discovery of makaluvamines occurred in 1993 from a Zyzzya fuliginosa sponge collected near the Makaluva Islands in Fiji. nih.gov Since then, various makaluvamines, including this compound, have been consistently isolated from warm-water sponges of the Zyzzya genus found in the Pacific and Indo-Pacific regions. nih.govuq.edu.au

In addition to Zyzzya species, this compound and other related pyrroloiminoquinones have been isolated from sponges of the genus Smenospongia, such as Smenospongia aurea. nih.govmdpi.comnih.gov The presence of these compounds in different sponge genera suggests a potentially widespread distribution among marine invertebrates. nih.govmdpi.com

The following table summarizes the key marine sponge species from which this compound has been isolated:

| Sponge Genus | Sponge Species | Location of Collection (if specified) |

| Zyzzya | fuliginosa | Indo-Pacific, Papua New Guinea, Fiji, Pohnpei |

| Smenospongia | aurea | Jamaica |

Proposed Biosynthetic Pathways for Pyrroloiminoquinone Alkaloids

The biosynthesis of pyrroloiminoquinone alkaloids, including this compound, is a complex process that is not yet fully elucidated. However, several hypotheses have been proposed based on the structural analysis of isolated compounds and biosynthetic studies of related molecules. nih.govmdpi.com

Role of Tryptamine (B22526) and Related Precursors in this compound Biosynthesis

It is widely proposed that the biosynthesis of the pyrroloiminoquinone core originates from the amino acid tryptophan. escholarship.orgnih.govresearchgate.net The proposed pathway is thought to begin with the decarboxylation of tryptophan to form tryptamine. nih.govmdpi.com Subsequent oxidation of tryptamine is a key step in the formation of the core ring system that gives rise to various pyrroloiminoquinone alkaloids. escholarship.orgnih.govacs.org

Further structural diversity among the makaluvamines arises from the incorporation of other molecular building blocks. For instance, the inclusion of an ammonia (B1221849) equivalent leads to the formation of the simpler makaluvamines. nih.govacs.org More complex structures, such as this compound, involve the incorporation of arylethylamine groups, like tyramine (B21549), onto the pyrroloiminoquinone scaffold. nih.govmdpi.com

Enzymatic Steps and Putative Intermediates in the Formation of the Pyrroloiminoquinone Core

Recent research into the biosynthesis of structurally related pyrroloiminoquinones, such as the ammosamides, has shed light on the potential enzymatic machinery involved. nih.govacs.orgnih.gov These studies suggest that the biosynthesis is initiated by the attachment of tryptophan to the C-terminus of a ribosomally synthesized peptide, a reaction catalyzed by a class of enzymes known as PEptide Aminoacyl-tRNA Ligases (PEARLs). researchgate.netnih.govnih.gov

Following this initial step, the indole (B1671886) ring of the tryptophan residue undergoes a series of enzymatic modifications. An FMN-dependent oxidoreductase is believed to catalyze the trihydroxylation of the tryptophan moiety. nih.govnih.gov This is followed by oxidation to a quinone, which activates the intermediate for subsequent reactions. nih.gov

Chemical Synthesis Methodologies for Makaluvamine D and Analogs

Retrosynthetic Strategies for the Makaluvamine D Skeleton

Retrosynthetic analysis of this compound reveals that the central challenge lies in the construction of its defining tricyclic pyrrolo[4,3,2-de]quinoline skeleton. rsc.org Most synthetic strategies disconnect the molecule at the C-9 side chain, envisioning a late-stage introduction of the tyramine (B21549) moiety via aminolysis or a related condensation reaction. acs.orgnih.gov

A common retrosynthetic approach involves targeting a key tricyclic electrophile, often a vinylogous imidate or a related methoxy-pyrroloiminoquinone (methoxy-PIQ) intermediate. acs.orgnih.gov This intermediate is typically dissected further. For instance, the C-ring (the pyrrole (B145914) ring) can be formed from a suitably functionalized indole (B1671886) precursor, such as a tryptamine (B22526) or tryptophol (B1683683) derivative, through an oxidation and subsequent cyclodehydration sequence. acs.orgnih.gov The requisite indole itself is often assembled from simpler aromatic precursors. acs.org

More recent and convergent strategies propose alternative disconnections. The Stoltz group envisioned an early introduction of the C10 nitrogen, a departure from traditional routes that install it late in the synthesis. rsc.orgchemrxiv.orgrsc.org Their retrosynthesis hinged on a powerful Larock/Buchwald–Hartwig annulation/cyclization cascade to rapidly assemble a reduced variant of the tricyclic core from simpler building blocks. rsc.orgrsc.orgchemrxiv.org Similarly, Wood and coworkers designed a convergent approach where the indole core, bearing the necessary side chain precursor at the C3 position, is assembled via a Larock indole synthesis from a functionalized iodoaniline and a silylated internal alkyne. nih.gov This is then followed by oxidative cyclization to form the tricyclic system. nih.gov Another approach utilizes a benzyne-mediated cyclization/functionalization cascade to construct the tetrahydropyrrolo[4,3,2-de]quinoline core. jst.go.jp

Total Synthesis Approaches to this compound

Early syntheses often relied on building the molecule step-by-step from a pre-existing indole core. A notable example is the Fischer indole synthesis, which was applied by White and colleagues in their total synthesis of this compound. rsc.orgrsc.org This method started from (2,3-dimethoxyphenyl)hydrazine, which was reacted to form a key tryptophol intermediate that was carried forward to the final product. rsc.org

More contemporary syntheses favor palladium-catalyzed cross-coupling reactions for their efficiency in constructing the indole nucleus. The Larock indole synthesis has proven particularly effective, enabling the convergent assembly of highly substituted indoles that are advanced intermediates for this compound and its analogs. acs.orgnih.govnih.gov Tokuyama and coworkers developed a one-pot benzyne-mediated cyclization-functionalization sequence to build the highly substituted pyrrolo[4,3,2-de]quinoline skeleton, which served as a platform for the total synthesis of this compound and several related alkaloids. researchgate.netacs.org

The construction of the tricyclic pyrrolo[4,3,2-de]quinoline ring system is the principal challenge in the synthesis of makaluvamines. rsc.org This densely functionalized and strained heterocyclic core requires careful strategic planning to assemble efficiently. Synthetic approaches typically rely on a common late-stage C10-oxygenated pyrroloiminoquinone intermediate, but these strategies can result in long and linear synthetic sequences. rsc.orgchemrxiv.orgrsc.org

Key difficulties include:

Formation of the Fused Ring System: Creating the fused three-ring structure from simpler precursors requires robust cyclization methods. Strategies have included intramolecular cyclodehydration of oxidized tryptamine precursors, benzyne-mediated cyclizations, and tandem Larock/Buchwald-Hartwig cyclizations. acs.orgrsc.orgjst.go.jp

Regiocontrol: The introduction of substituents at specific positions on the aromatic ring of the quinoline (B57606) moiety without ambiguity is a significant hurdle. Many syntheses require multi-step sequences to install the correct oxidation pattern and functional handles on the aromatic ring. acs.orgnih.gov

Oxidation State Management: The synthesis involves managing multiple sensitive functional groups and achieving the correct oxidation state of the iminoquinone system, often in the final steps of the synthesis. Spontaneous aerobic oxidation has been utilized effectively in some routes. rsc.orgrsc.org

The synthetic approaches toward this compound have been significantly shaped by the contributions of several key research groups. A comparison of the strategies from the Cava, Nishiyama, and Stoltz labs highlights the evolution of synthetic design.

Cava (1995): The Cava group reported an efficient synthesis of this compound utilizing a 4,6,7-trimethoxyindole approach. nih.govchemrxiv.orgacs.org This strategy represents a classic, linear approach where the indole core is heavily functionalized and then elaborated to form the final product.

Nishiyama (1994): The Nishiyama group also completed an early total synthesis of this compound and several congeners (A, B, C, and E). acs.orgmdpi.com Their work provided crucial confirmation of the structures and demonstrated a viable pathway to these cytotoxic alkaloids. mdpi.com

Stoltz (2024): The Stoltz group developed a highly efficient and divergent synthesis. rsc.orgrsc.org Their key innovation was a Larock/Buchwald–Hartwig annulation/cyclization cascade to rapidly form the core structure. rsc.orgchemrxiv.org This approach allowed for the early introduction of nitrogen at C10, enabling unprecedented late-stage diversification to produce not only this compound but also several other family members from a common intermediate in a minimal number of steps. rsc.orgrsc.org

| Research Group (Year) | Key Strategy | Core Formation Method | Step Count (LLS) for this compound | Key Features |

|---|---|---|---|---|

| Cava (1995) | Linear synthesis from a pre-functionalized indole | Elaboration of a 4,6,7-trimethoxyindole | N/A in provided sources | Early, foundational synthesis demonstrating a viable route. nih.govchemrxiv.org |

| Nishiyama (1994) | Linear synthesis targeting multiple makaluvamines | Oxidative cyclization of a tryptamine derivative | N/A in provided sources | One of the first total syntheses, confirming structures of multiple alkaloids. acs.orgmdpi.com |

| Stoltz (2024) | Divergent synthesis from a common intermediate | Larock/Buchwald–Hartwig annulation/cyclization cascade | 8 steps | Highly efficient, enables late-stage diversification, shortest synthesis to date. rsc.orgrsc.org |

This compound is an achiral molecule, so its total synthesis does not involve the control of stereocenters. However, the control of regioselectivity is paramount. The pyrrolo[4,3,2-de]quinoline core has multiple sites for potential reactions, and directing transformations to the desired position is a central theme in its synthesis.

For instance, in the synthesis reported by Wood and coworkers, a silver-mediated iodination of a hydroquinone (B1673460) precursor produced a single regioisomer of the required iodoaniline building block. acs.orgnih.gov The Stoltz group's divergent strategy showcases exceptional regiochemical control, where judicious choice of nitrogen protecting groups on a key tricyclic intermediate allowed for the selective functionalization at five different positions (the two aniline (B41778) nitrogens, the indole nitrogen, and two different carbons on the aromatic rings). rsc.orgrsc.org This level of control is critical for a divergent approach, enabling the synthesis of a wide array of natural products from a single precursor. rsc.org

Divergent Synthesis of this compound and its Congeners

Traditional synthetic approaches to pyrroloiminoquinones have often been linear, making the synthesis of analogs for structure-activity relationship (SAR) studies a time-consuming and resource-intensive endeavor. rsc.orgmdpi.com Recognizing this limitation, recent efforts have focused on developing divergent syntheses. A divergent strategy relies on the creation of a common, advanced intermediate that can be readily converted into a variety of final products through a series of short, branching reaction sequences. nih.govmdpi.com

The Stoltz group's 2024 synthesis is a primary example of a highly divergent approach. rsc.orgchemrxiv.orgrsc.org By developing a novel cascade reaction to access the core and then using protecting group strategies to enable selective functionalization, they were able to complete the total syntheses of makaluvamines A, C, and D, as well as isobatzelline B and makaluvamine N, from a single key intermediate. rsc.orgrsc.org Another recent strategy employed a scalable Larock indole synthesis to produce large quantities of a key electrophilic PIQ core, which was then diversified at two different stages through selective N-methylation and subsequent aminolysis or demethylation to yield 16 different natural alkaloids. nih.govacs.org These methods are powerful because they facilitate the rapid generation of analogs, which is crucial for medicinal chemistry and drug discovery efforts. rsc.orgmdpi.com

The success of a divergent synthesis hinges on the availability of robust and selective reactions for late-stage diversification. For the makaluvamine family, several key transformations have been employed:

Aminolysis: The most common diversification step is the displacement of a leaving group (often a methoxy (B1213986) group) on the iminoquinone ring with an amine. The reaction of the electrophilic core with ammonia (B1221849) (or an ammonia equivalent like NH₄Cl) yields makaluvamines with a primary amine, while reaction with tyramine installs the characteristic side chain of this compound. acs.orgnih.govacs.org

Selective N-Alkylation: The pyrrole nitrogen (N-1) and the imine-like nitrogen (N-5) can be selectively alkylated, typically methylated. nih.govresearchgate.net This allows access to congeners like Makaluvamine C (N-5 methyl) and Makaluvamine J. rsc.orgnih.gov This selective modification has been shown to be a powerful tool for tuning the biological activity of the compounds. nih.govacs.org

Arene Oxidation: In strategies that build a reduced form of the tricyclic core, a late-stage oxidation is required to form the final iminoquinone system. Mild oxidation protocols, including the use of salcomine (B1680745) under oxygen or spontaneous aerobic oxidation, have been successfully implemented. rsc.orgjst.go.jp

O-Demethylation: Treatment of the methoxy-PIQ intermediates with reagents like sodium iodide can effect demethylation to furnish the corresponding ortho-quinone natural products, such as the damirones. nih.govacs.org

Halogenation: Selective halogenation of the aromatic core provides another avenue for diversification, leading to compounds like batzelline C. researchgate.net

These strategies, particularly when combined, provide a powerful toolkit for exploring the chemical space around the makaluvamine scaffold. nih.gov

Synthetic Routes to this compound Analogues and Derivatives

The promising biological profile of the makaluvamines has spurred the development of synthetic routes to various analogues and derivatives to explore structure-activity relationships (SAR). Many of these routes are designed to be divergent, allowing for the late-stage introduction of diverse substituents onto a common core structure. mdpi.com

A unified synthetic approach has been developed to produce Makaluvamine J and its analogs, starting from a common precursor, protected damirone C. mdpi.com This strategy allows for late-stage diversification at the N-1, N-5, and N-9 positions. The synthesis of the key precursor, Ts-damirone B, was achieved through Bartoli indole synthesis and an IBX-mediated oxidation. mdpi.com Subsequent condensation with tyramine afforded Ts-makaluvamine D, which could be further modified. mdpi.com This divergent strategy enabled the synthesis of several analogs with variations at the N-5 (iminoquinone nitrogen) and N-9 (side-chain nitrogen) positions, revealing that these substitutions are important for cytotoxicity. mdpi.com

Another extensive study focused on the synthesis of over 40 novel makaluvamine analogues and evaluated their anticancer activities. aacrjournals.org This work led to the identification of several potent compounds, with a focus on derivatives of 1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (TPQ). Four specific analogues were synthesized and studied in detail: FBA-TPQ, PEA-TPQ, MPA-TPQ, and DPA-TPQ, which feature different amino substituents at the 7-position of the core structure. aacrjournals.org

Further synthetic efforts have produced a library of 14 makaluvamine analogs to investigate their antibacterial and anti-biofilm properties. mdpi.com These analogs all contain the tricyclic pyrroloiminoquinone core but have diverse amino substituents at the 7-position, including various substituted benzylamino, phenethylamino, thiophenemethylamino, and furanmethylamino groups. The library was divided into two classes: Class I with a free pyrrole NH and Class II with a tosyl-protected pyrrole nitrogen. This work demonstrated that synthetic modification of the side chain and the pyrrole nitrogen significantly impacts biological activity. mdpi.com

The development of these divergent synthetic routes is crucial, as the lack of such strategies has historically hindered comprehensive SAR studies of the pyrroloiminoquinone alkaloids. rsc.orgrsc.org The ability to easily generate a wide array of analogs is essential for optimizing the therapeutic potential of this class of compounds. mdpi.com

Table 2: Selected Synthetic Analogues of this compound

| Analogue Name/Code | Core Structure | R-Group at C-7 | Synthetic Strategy Highlight | Reference |

| FBA-TPQ | 1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one | 4-Fluorobenzylamino | Synthesis from a common TPQ core. | aacrjournals.org |

| PEA-TPQ | 1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one | Phenethylamino | Synthesis from a common TPQ core. | aacrjournals.org |

| MPA-TPQ | 1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one | 3,4-Methylenedioxyphenethylamino | Synthesis from a common TPQ core. | aacrjournals.org |

| DPA-TPQ | 1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one | 3,4-Dimethoxyphenethylamino | Synthesis from a common TPQ core. | aacrjournals.org |

| Ts-makaluvamine D | Pyrrolo[4,3,2-de]quinoline | Tyramine (at C-7), Tosyl (at N-1) | Condensation of Ts-damirone B with tyramine. | mdpi.com |

| Tryptamine analog 24 | Pyrrolo[4,3,2-de]quinoline | Tryptamine (at C-7), Methyl (at N-5) | Late-stage diversification from a common precursor. | mdpi.com |

| Class II Analogues | N-Tosyl-pyrroloiminoquinone | Various (benzylamino, phenethylamino, etc.) | Synthesis from N-tosylated tricyclic pyrroloiminoquinone core. | mdpi.com |

Molecular and Cellular Biological Activities of Makaluvamine D

In Vitro Cytotoxic Activity of Makaluvamine D

This compound and its synthetic analogs exhibit significant cytotoxic effects against a variety of cancer cell lines. ontosight.ainih.govresearchgate.net This activity is a cornerstone of the interest in these compounds as potential anticancer agents.

The cytotoxic effects of makaluvamine analogs are dependent on the specific compound, dose, and cancer cell line being tested. nih.gov For instance, a series of makaluvamine analogs demonstrated cytotoxicity against human breast cancer cell lines (MCF-7 and MDA-MB-468) and a human colon tumor cell line (HCT-116), with IC₅₀ values ranging from 0.56 µM to 11 µM. researchgate.net

Notably, the breast cancer cell line MCF-7 has shown more sensitivity to certain makaluvamine analogs than the MDA-MB-468 cell line. nih.govaacrjournals.org For example, the analog FBA-TPQ was found to be highly potent against both MCF-7 and MDA-MB-231 breast cancer cells, with IC₅₀ values of 0.097 µmol/L and 0.125 µmol/L, respectively. frontiersin.org

The cytotoxic activity of makaluvamines has also been observed in other cancer types. Makaluvamine J, for example, is particularly potent against PANC-1 pancreatic cancer cells, with a reported IC₅₀ value of 0.054 µM. henryford.comnih.gov Furthermore, makaluvamines have demonstrated cytotoxicity against the human colon tumor cell line HCT-116. researchgate.netacs.orgresearchgate.netresearchgate.net Some analogs have shown IC₅₀ values in the low micromolar range against prostate cancer cell lines as well. nih.gov

It is important to note that the cytotoxic effects of these compounds are often more pronounced in cancer cells compared to non-tumorigenic cells, suggesting a degree of selectivity. plos.org For example, the makaluvamine analog FBA-TPQ exerted lesser effects on immortalized non-tumorigenic human ovarian surface epithelial cells (IOSE-144) compared to ovarian cancer cells. plos.org

Table 1: Cytotoxicity (IC₅₀) of Makaluvamine Analogs Against Various Cancer Cell Lines

| Compound/Analog | Cell Line | Cancer Type | IC₅₀ (µM) |

| Makaluvamine Analogs | MCF-7 | Breast | 0.56 - 11 |

| MDA-MB-468 | Breast | 0.56 - 11 | |

| HCT-116 | Colon | 0.56 - 11 | |

| FBA-TPQ | MCF-7 | Breast | 0.097 |

| MDA-MB-231 | Breast | 0.125 | |

| Makaluvamine J | PANC-1 | Pancreatic | 0.054 |

| Makaluvamine K | PANC-1 | Pancreatic | 0.056 |

| DHN-II-84 | Various | Neuroendocrine | 0.5 - 4 |

| DHN-III-14 | Various | Neuroendocrine | 0.5 - 4 |

A primary mechanism behind the cytotoxic activity of this compound and its analogs is the induction of apoptosis, or programmed cell death. researchgate.netresearchgate.net Studies have shown that these compounds can induce apoptosis in a dose-dependent manner in various cancer cell lines, including breast, pancreatic, and neuroendocrine tumor cells. aacrjournals.orgmdpi.comnih.gov For example, the analog FBA-TPQ was a potent inducer of apoptosis in breast cancer cells. aacrjournals.org

In addition to apoptosis, makaluvamine analogs can also cause cell cycle arrest. nih.govmdpi.com This means they can halt the process of cell division at specific phases. For instance, some analogs have been shown to induce S-phase or G2/M phase arrest in cancer cells. nih.govaacrjournals.orgplos.org In MCF-7 breast cancer cells, the analog FBA-TPQ caused a significant S-phase cell cycle arrest at a 1 µmol/L concentration. aacrjournals.org Similarly, FBA-TPQ induced G2/M arrest in OVCAR-3 ovarian cancer cells. plos.org The induction of cell cycle arrest may be a consequence of DNA damage, providing the cell with time to either repair the damage or undergo apoptosis. plos.org

The molecular mechanisms underlying these effects are complex and involve the modulation of various proteins. For example, the analog FBA-TPQ has been shown to increase the levels of p53 and Bax, proteins that promote apoptosis, while decreasing the levels of the anti-apoptotic protein Bcl-2. aacrjournals.org It also led to the cleavage of caspases-3, -8, and -9, which are key executioners of apoptosis. aacrjournals.org

Enzyme Inhibition by this compound

This compound and its relatives are known to inhibit the activity of certain enzymes, which contributes to their cytotoxic effects. ontosight.ai

A significant target of this compound and its analogs is topoisomerase II, a nuclear enzyme crucial for DNA replication, transcription, and chromosome segregation. acs.orgmdpi.commdpi.com These compounds are generally considered to be topoisomerase II poisons, meaning they stabilize the transient "cleavable complex" formed between the enzyme and DNA. mdpi.com This leads to the accumulation of double-strand DNA breaks, which can trigger apoptosis. researchgate.netresearchgate.netresearchgate.netmdpi.com

The ability of makaluvamines to inhibit topoisomerase II has been demonstrated in various assays. For instance, makaluvamines A and F were effective at inhibiting the decatenation of kinetoplast DNA (kDNA) by topoisomerase II. mdpi.comresearchgate.net Furthermore, makaluvamines C, D, and E have been shown to promote the cleavage of plasmid DNA in the presence of human topoisomerase II in a concentration-dependent manner. mdpi.comresearchgate.net However, the efficiency of cleavage can vary among different makaluvamines, with some, like I and H, being more potent than others. mdpi.com

While topoisomerase II inhibition is a key mechanism, it is not believed to be the sole reason for the cytotoxicity of makaluvamines. nih.govaacrjournals.org

While topoisomerase II is a primary target, research suggests that makaluvamines may interact with other enzymes as well. Some studies have pointed towards the potential for these compounds to inhibit certain kinases, which are enzymes that play critical roles in cell signaling and proliferation. However, detailed investigations into the inhibition of specific kinases by this compound are not as extensive as the research on topoisomerase II. Further studies are needed to fully elucidate the broader enzymatic inhibition profile of this compound. ontosight.ai

Other Noteworthy Biological Activities of this compound In Vitro

Beyond its direct cytotoxic and enzyme-inhibiting effects, this compound and its analogs have demonstrated other biological activities in vitro. For instance, some makaluvamine analogs have shown antibacterial and anti-biofilm activities against Streptococcus mutans, a bacterium associated with dental caries. mdpi.com Additionally, certain analogs have exhibited anti-protozoal activity against parasites like Plasmodium falciparum, the causative agent of malaria. escholarship.org These findings suggest that the biological activities of the makaluvamine scaffold may extend beyond anticancer applications. ontosight.ai

Antimicrobial Properties (e.g., antibacterial, anti-biofilm, antifungal)

The pyrroloiminoquinone class of alkaloids, which includes the makaluvamines, is known for a wide spectrum of biological activities, including antimicrobial properties against various bacterial strains. mdpi.comnih.govresearchgate.net Research has demonstrated that these compounds can act as antibacterial agents against both Gram-positive and Gram-negative bacteria. mdpi.com

While specific data on this compound is limited, extensive research on its close analogs provides significant insight into its potential antibacterial and anti-biofilm capabilities. A study involving 14 synthetic analogs of makaluvamine investigated their efficacy against Streptococcus mutans, a primary bacterium responsible for dental caries through biofilm formation. mdpi.comsemanticscholar.org All tested analogs, which share the core tricyclic pyrroloiminoquinone structure of this compound, demonstrated bactericidal activity against S. mutans, with MIC₅₀ values (the concentration required to inhibit 50% of bacterial growth) ranging from 14.7 µM to 67 µM. mdpi.com

Furthermore, all makaluvamine analogs exhibited inhibitory effects on the formation of S. mutans biofilms, with IC₅₀ values (the concentration required to inhibit 50% of biofilm formation) ranging from 0.4 µM to 88 µM. mdpi.comresearchgate.net For most of these analogs, the anti-biofilm activity was found to be directly related to their bactericidal properties. mdpi.com However, three of the most potent analogs showed strong biofilm inhibition at concentrations an order of magnitude lower than those required for bactericidal effects, suggesting a more selective anti-biofilm mechanism that is at least partially independent of killing the bacteria. mdpi.com

Below is a table summarizing the anti-biofilm and bactericidal activities of selected makaluvamine analogs against Streptococcus mutans.

| Compound Class | Analog Substituent | Biofilm Inhibition IC₅₀ (µM) | Bactericidal Activity MIC₅₀ (µM) |

|---|---|---|---|

| Class I (Pyrrole NH) | 4-fluorophenethyl | 88 ± 5.2 | 67 ± 3.5 |

| Class I (Pyrrole NH) | 3,4-difluorophenethyl | 41 ± 3.1 | 59 ± 4.1 |

| Class I (Pyrrole NH) | 4-(trifluoromethyl)phenethyl | 64 ± 4.5 | 61 ± 2.8 |

| Class II (N-Tosyl) | Phenethyl | 1.2 ± 0.1 | 16.3 ± 1.5 |

| Class II (N-Tosyl) | 4-fluorophenethyl | 0.9 ± 0.08 | 14.7 ± 1.1 |

| Class II (N-Tosyl) | 3,4-methylenedioxyphenethyl | 0.4 ± 0.05 | 15.2 ± 1.3 |

In contrast to their antibacterial potential, the makaluvamine class of compounds appears to have limited antifungal activity. acs.org Studies on potent pyrroloiminoquinone antiprotozoal agents found that they exhibit very little activity in antifungal models. acs.org

Antioxidant Activity and Neuroprotection

Oxidative stress and mitochondrial dysfunction are key factors in the progression of neurodegenerative diseases. frontiersin.org Several studies have explored the antioxidant and neuroprotective potential of the makaluvamine family, revealing significant activity, although direct data on this compound is not prominent. The research has largely focused on other members of the family, particularly Makaluvamine J. mdpi.comnih.govdntb.gov.uaresearchgate.net

Makaluvamine J has been identified as a potent neuroprotective agent in cellular models of oxidative stress. frontiersin.orgnih.govresearchgate.net In studies using primary cortical neurons and neuroblastoma cells, Makaluvamine J was shown to protect against mitochondrial damage induced by the oxidant hydrogen peroxide (H₂O₂). nih.govdntb.gov.ua Its mechanism is not based on direct scavenging of reactive oxygen species (ROS), but rather on the enhancement of the cell's own antioxidant defenses. researchgate.netnih.gov Specifically, Makaluvamine J improves the activity of crucial endogenous antioxidants like glutathione (B108866) (GSH) and catalase. researchgate.netnih.gov Further investigation revealed that Makaluvamine J functions as an activator of the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, a key regulator of cellular antioxidant responses. nih.govdntb.gov.ua At concentrations as low as 10 nM, it can reduce the release of ROS and preserve mitochondrial function in neuronal cells. nih.govdntb.gov.ua

A comparative study evaluated the neuroprotective effects of five different makaluvamines (F, G, H, J, and L) against H₂O₂-induced toxicity in primary cortical neurons. frontiersin.org The results highlighted Makaluvamine J as the most effective, providing complete neuroprotection at a concentration of 0.1 µM. frontiersin.org

The table below summarizes the neuroprotective effects of various makaluvamines in a cellular model of oxidative stress.

| Compound | Effect on Cell Viability (% of Control) vs. H₂O₂ | Effect on Mitochondrial Membrane Potential (% of Control) vs. H₂O₂ | Effect on Glutathione (GSH) Levels (% of Control) vs. H₂O₂ |

|---|---|---|---|

| H₂O₂ (200 µM) | 68.4% | 66.4% | 74.2% |

| Makaluvamine J (0.1 µM) | 87.3% | 84.5% | 92.5% |

| Makaluvamine L (0.1 µM) | 90.5% | No significant protection | No significant protection |

| Makaluvamine H (0.1 µM) | 87.6% | No significant protection | No significant protection |

Other studies using chemical-based assays (ABTS radical scavenging) have shown that the antioxidant activity of makaluvamines is dependent on their chemical structure. nih.govresearchgate.net Makaluvamines possessing a p-hydroxystyryl moiety (like E, G, and L) were found to be more active antioxidants than those with a p-hydroxyphenyl group. nih.govresearchgate.net In contrast, Makaluvamines C and H were essentially inactive in these assays. nih.govresearchgate.net This suggests that the presence of a phenolic function is crucial for the radical-scavenging activity of these compounds. nih.govresearchgate.net

Mechanisms of Action at the Subcellular Level

Molecular Interactions of Makaluvamine D with DNA and Chromatin

The primary mechanism long associated with the makaluvamines is their direct interaction with cellular DNA and the machinery that maintains its integrity. aacrjournals.orgsemanticscholar.org These interactions are fundamental to their observed cytotoxic effects in various cancer cell models.

This compound and its congeners are recognized for their ability to function as DNA intercalating agents. researchgate.netacs.org This process involves the insertion of their planar pyrroloiminoquinone structure between the base pairs of the DNA double helix. This physical intercalation is believed to be a precursor to more disruptive cellular events. A major consequence of this interaction is the inhibition of topoisomerase II, a critical enzyme responsible for managing DNA topology during replication and transcription. semanticscholar.orgresearchgate.netacs.orgmdpi.comacs.org

Rather than simply inhibiting the enzyme's catalytic activity, makaluvamines are considered topoisomerase II "poisons". mdpi.com They act by stabilizing the transient covalent complex formed between topoisomerase II and DNA, which is known as the cleavable complex. mdpi.com This stabilization prevents the enzyme from resealing the temporary double-strand breaks it creates, leading to an accumulation of permanent DNA double-strand breaks (DSBs). aacrjournals.orgmdpi.com The formation of these protein-linked DNA breaks is a severe form of DNA damage that triggers cellular stress responses. aacrjournals.orgmdpi.com Research has shown that various makaluvamines, including C, D, and E, can induce topoisomerase II-mediated cleavage of plasmid DNA in a concentration-dependent manner. mdpi.com This DNA-damaging capability is a hallmark of their mechanism of action. nih.govresearchgate.net

Modulation of Cellular Signaling Pathways by this compound

The DNA damage induced by this compound initiates a cascade of signals that permeate the cell, affecting critical pathways that govern cell life and death. Synthetic analogues, in particular, have been instrumental in detailing these downstream effects.

The cell cycle is a tightly regulated process driven by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin partners. nih.govyoutube.com DNA damage, such as that caused by this compound, typically leads to the activation of cell cycle checkpoints to halt progression and allow for repair. Research on makaluvamine analogues has demonstrated significant modulation of these regulatory proteins. mdpi.comresearchgate.net

For instance, the potent synthetic analogue FBA-TPQ has been shown to decrease the levels of proteins associated with cell proliferation, including CDK2, CDK4, CDK6, and Cyclin D1. aacrjournals.orgrvaprostatecancersupport.org The downregulation of these key G1-S phase regulators contributes to cell cycle arrest, preventing cells from entering the DNA synthesis (S) phase with damaged DNA. aacrjournals.orgnih.gov In some cell lines, makaluvamine analogues have been observed to cause a significant arrest in the S or G2-M phases of the cell cycle. aacrjournals.orgplos.org This inhibition of cell cycle progression is a direct consequence of the activation of DNA damage response pathways. plos.orgsemanticscholar.org

When DNA damage is too severe to be repaired, cells can be directed to undergo programmed cell death, or apoptosis. This is a crucial mechanism for eliminating compromised cells. Makaluvamines and their analogues are potent inducers of apoptosis. aacrjournals.orgnih.govresearchgate.net The apoptotic process is executed by a family of proteases called caspases. sci-hub.semdpi.com

Studies show that treatment with makaluvamine analogues leads to the activation of initiator caspases, such as caspase-8 and caspase-9, and the key executioner caspase, caspase-3. aacrjournals.orgsemanticscholar.orgsci-hub.se Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis. sci-hub.semdpi.com One of the most important substrates of caspase-3 is Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. mdpi.comsci-hub.se The cleavage of PARP by caspase-3 is considered a hallmark of apoptosis and is consistently observed in cells treated with makaluvamine analogues. aacrjournals.orgmdpi.comsemanticscholar.orgencyclopedia.pub This activation of the caspase cascade ensures the orderly dismantling of the cell. sci-hub.se

At the heart of the cellular response to DNA damage is the tumor suppressor protein p53, often called the "guardian of the genome". thno.org Under normal conditions, p53 levels are kept low by its negative regulator, the E3 ubiquitin ligase MDM2, which targets p53 for degradation. rvaprostatecancersupport.orgthno.org Following DNA damage, this negative feedback loop is disrupted, leading to the stabilization and activation of p53. thno.org

Makaluvamine analogues have been shown to be potent modulators of the p53-MDM2 pathway. mdpi.comresearchgate.netplos.org Treatment with the analogue FBA-TPQ resulted in the activation of p53 and a corresponding decrease in the levels of MDM2. aacrjournals.orgplos.org Activated p53 can then transcriptionally activate target genes that promote cell cycle arrest (like CDKN1A, which encodes p21) and apoptosis. researchgate.netresearchgate.netplos.org Interestingly, the anticancer activity of these compounds is not always dependent on the p53 status of the cells, suggesting they can induce cell death through p53-independent mechanisms as well, potentially through direct inhibition of MDM2's other oncogenic functions. aacrjournals.orgrvaprostatecancersupport.org

Proteomic and Transcriptomic Signatures in Response to this compound Exposure (in research models)

To gain a broader understanding of the cellular response to makaluvamine exposure, researchers have employed large-scale analysis techniques like transcriptomics (microarrays) and proteomics. encyclopedia.pubrsc.orgnih.gov These studies provide a global snapshot of the changes in gene and protein expression.

In ovarian cancer cells treated with the makaluvamine analogue FBA-TPQ, microarray analysis revealed significant changes in gene expression. plos.org The data showed differential regulation of genes involved in critical pathways, including the p53-MDM2 pathway, the PI3K-Akt signaling pathway, and death receptor-mediated apoptosis pathways. plos.org This aligns with findings from Western blot analyses, which confirmed changes at the protein level. aacrjournals.orgplos.org For example, transcriptomic and subsequent proteomic analyses confirmed the upregulation of the CDK inhibitor p21 and the downregulation of cell cycle drivers like CDK1 and Cyclin B1. plos.orgoncotarget.com These global analyses confirm that makaluvamines trigger a complex and interconnected cellular response centered on the detection of DNA damage, leading to the coordinated activation of cell cycle arrest and apoptosis. aacrjournals.orgplos.org

Table 1: Summary of Molecular Targets and Effects of this compound and Analogues

| Category | Target/Process | Observed Effect in Research Models | References |

|---|---|---|---|

| DNA Interaction | DNA Helix | Intercalation between base pairs. | researchgate.netacs.org |

| Topoisomerase II | Inhibition via stabilization of the cleavable complex, leading to DNA double-strand breaks. | aacrjournals.orgsemanticscholar.orgacs.orgmdpi.commdpi.com | |

| Cell Cycle Regulation | Cyclins/CDKs | Downregulation of Cyclin D1, CDK1, CDK2, CDK4, CDK6. | aacrjournals.orgrvaprostatecancersupport.orgplos.org |

| Cell Cycle Progression | Induction of S, G1, or G2/M phase arrest. | aacrjournals.orgplos.org | |

| Apoptosis | Caspases | Activation of Caspase-3, Caspase-8, and Caspase-9. | aacrjournals.orgsemanticscholar.orgsci-hub.se |

| PARP | Cleavage, a hallmark of apoptosis. | aacrjournals.orgmdpi.comsemanticscholar.orgencyclopedia.pub | |

| Bcl-2 Family | Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). | aacrjournals.orgplos.org | |

| Tumor Suppressors & Oncogenes | p53-MDM2 Pathway | Activation of p53 and downregulation of its negative regulator, MDM2. | aacrjournals.orgresearchgate.netrvaprostatecancersupport.orgplos.org |

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| Makaluvamine A |

| Makaluvamine C |

| This compound |

| Makaluvamine E |

| Batzelline C |

| Damirone B |

| Discorhabdin C |

| Isobatzelline C |

| Makaluvone |

| FBA-TPQ (7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one) |

| m-AMSA |

| Mitoxantrone |

| Etoposide (B1684455) |

| Ellipticine |

| Doxorubicin |

| Nocodazole |

| Taxol |

| Curcumin |

| Genistein |

| Melatonin |

| Gambogic acid |

| Gossypol |

| Hispolon |

| Oroxylin A |

| Lamellarin D |

| Mertensene |

Structure Activity Relationship Sar Studies and Rational Design of Makaluvamine D Analogues

Identification of Key Pharmacophoric Elements within the Makaluvamine D Structure

The fundamental pharmacophore of the makaluvamine class, including this compound, is the tricyclic pyrrolo[4,3,2-de]quinoline core. encyclopedia.pubmdpi.com This aromatic ring system is considered essential for the cytotoxic and antiproliferative effects of these compounds. encyclopedia.pubmdpi.com Research has identified three structural motifs that are particularly important for maximizing potency against pancreatic cancer cell lines like PANC-1:

Conjugation within the core ABC-ring system. mdpi.comnih.gov

The presence of a positive charge in the C-ring. mdpi.comnih.gov

The inclusion of a 4-ethyl phenol (B47542) or 4-ethyl phenol acetate (B1210297) substituent off the B-ring. mdpi.comnih.gov

The aromatic pyrroloiminoquinone core is crucial for cytotoxicity, likely through its ability to form π-π interactions with biological targets. semanticscholar.org

Impact of Substitutions on Biological Activity

Modifications to various parts of the this compound scaffold have revealed critical insights into its SAR.

Modifications of the Pyrroloiminoquinone Core

The integrity of the planar pyrroloiminoquinone core is vital for activity. Studies have shown that the o-quinone derivatives, such as damirone C and batzelline D, are poorly active as antiprotozoal agents, highlighting the importance of the iminoquinone system present in makaluvamines. nih.gov Furthermore, pyrrole (B145914) bromination, as seen in the analogue PIQ-12, leads to a loss of activity compared to the parent this compound. acs.org

Role of the Amine Side Chain at C-7

The nature of the substituent at the C-7 position significantly influences biological activity. The presence of a tyramine-derived side chain, as in this compound, generally leads to an increase in potency compared to simpler analogues that lack this feature. nih.govacs.org Specifically, the p-hydroxyphenethyl group at C-7 is a key contributor to its bioactivity. While not strictly essential, the combination of this motif with the amine and the absence of a double bond in the side chain results in the most comprehensive antioxidant activity. nih.gov The introduction of functional groups at the 7-position has been shown to greatly increase cytotoxic potential. For instance, 7-benzyl and 7-(4-fluorobenzyl) analogues demonstrated significant cytotoxic effects.

Influence of Substituents at N-1, N-5, and N-9

Substitutions at the nitrogen atoms of the pyrroloiminoquinone core have a profound effect on activity and selectivity.

N-1 Position: Methylation at the N-1 position (the pyrrole nitrogen) generally leads to a decrease in activity and an increase in cytotoxicity, resulting in a lower therapeutic index. nih.govacs.org For example, the N-1 methylated analogue, makaluvamine P, showed reduced potency compared to makaluvamine J. mdpi.com

N-5 Position: A modest alkyl group at the N-5 position can improve selectivity against certain cancer cells. mdpi.com Demethylation at N-5, as in the case of this compound itself, results in lower potency compared to analogues with a quaternary nitrogen at this position. mdpi.com

N-9 Position: The substituent at the N-9 position (the imine nitrogen) is crucial. Imine N-methylation tends to enhance activity and reduce toxicity against mammalian cell lines. nih.govacs.org Makaluvamines lacking a substituent at N-9, such as makaluvamines A, C, and H, display significantly lower cytotoxicity against PANC-1 cells. nih.gov A lipophilic side chain at N-9 is important for growth inhibitory activity. mdpi.comnih.gov

Computational Chemistry Approaches in this compound SAR

Computational methods have become indispensable tools in elucidating the SAR of this compound and its analogues, providing insights that complement experimental data.

Molecular Docking Studies with Identified Targets

Molecular docking studies have been employed to understand the interactions of makaluvamines with their biological targets, most notably topoisomerase II. mdpi.com These studies help to visualize the binding modes and identify key interactions. For instance, docking studies have suggested that the aromatic pyrroloiminoquinone core forms π-π interactions with target proteins, which is essential for cytotoxicity. semanticscholar.org

Density Functional Theory (DFT) calculations have been used to study the stability of complexes formed between makaluvamines, a water molecule, and a glutamic acid residue, which is a component of topoisomerase II. journalofscience.org These theoretical calculations help to understand the stability of the drug-target complex and can guide the design of analogues with improved binding affinity. journalofscience.org For example, these studies can help determine whether a protonated or methylated form of the makaluvamine is more suitable for docking. journalofscience.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sciepub.comnih.gov In the context of makaluvamine analogues, QSAR studies aim to identify the key molecular properties—physicochemical, electronic, and steric—that govern their cytotoxic effects. sciepub.com By quantifying these relationships, QSAR models can predict the activity of novel, unsynthesized analogues, thereby guiding rational drug design and prioritizing synthetic efforts toward more potent candidates. sciepub.comresearchgate.net

Research Findings from DFT-Based QSAR Studies

A significant QSAR study on a series of sixteen makaluvamine analogues was conducted to elucidate the relationship between their structural properties and their anticancer activity, measured as the concentration that reduces topoisomerase II-induced fluorescence by 50% (FC₅₀). sciepub.comresearchgate.net The study utilized Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate various molecular descriptors. sciepub.com A training set of ten makaluvamines with known experimental FC₅₀ values was used to build the models, which were then used to predict the activity of the remaining analogues. sciepub.comresearchgate.net

The molecular descriptors calculated and evaluated for their influence on anticancer activity included:

Lipophilicity (logP): Calculated using four different methods (KowWIN/LogP, ACD/LogP, A/LogPS, and MI/LogP) to assess the molecule's partitioning between aqueous and lipid phases, a crucial factor for membrane passage and bioavailability. sciepub.com

Electronic Energy (Eelec): The total electronic energy of the molecule. sciepub.com

Frontier Molecular Orbital Energies (E-HOMO and E-LUMO): Energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, which are critical for understanding chemical reactivity. dergipark.org.tr

Global Reactivity Descriptors: Including hardness (η), softness (S), electronegativity (χ), chemical potential, first ionization energy (EI), and electrophilicity index (ω). sciepub.comscirp.org

Polarizability (α): A measure of how easily the electron cloud can be distorted by an external electric field. sciepub.com

Using multilinear regression (MLR), four distinct QSAR models were developed. The study revealed that descriptors such as lipophilicity, polarizability, electronic energy, and first ionization energy were significant contributors to the anticancer activity of the makaluvamine analogues. sciepub.com

The general form of a QSAR equation is: Activity = f(physicochemical and/or structural properties) sciepub.com

Below are the data tables summarizing the compounds used in the study, their experimental activities, key descriptor values, and the statistical quality of the developed models.

Table 1: Makaluvamine Analogues in the QSAR Training and Validation Sets This table displays the compounds used to build and validate the QSAR models, along with their experimentally determined anticancer activity (FC₅₀).

| Compound | Role in Model | Experimental FC₅₀ (µM) researchgate.net |

| Makaluvamine A | Training Set | 10.0 |

| Makaluvamine C | Training Set | 10.0 |

| This compound | Training Set | 1.2 |

| Makaluvamine F | Training Set | 1.2 |

| Makaluvamine G | Training Set | 40.0 |

| Makaluvamine H | Training Set | 10.0 |

| Makaluvamine J | Training Set | 1.2 |

| Makaluvamine I | Validation Set | 10.0 |

| Makaluvamine E | Validation Set | 1.2 |

| Makaluvamine L (methylated) | Validation Set | 1.2 |

Table 2: Calculated Molecular Descriptors for the Training Set This table presents a selection of the key molecular descriptors calculated using DFT, which were found to be influential in the QSAR models. sciepub.com

| Compound | Lipophilicity (ACD/LogP) | Polarizability (α) (a.u.) | Electronic Energy (Eelec) (a.u.) | First Ionization Energy (EI) (eV) |

| Makaluvamine A | 0.86 | 179.77 | -965.17 | 6.80 |

| Makaluvamine C | -0.11 | 167.33 | -925.88 | 7.02 |

| This compound | 1.34 | 200.41 | -1043.82 | 6.53 |

| Makaluvamine F | 1.34 | 200.41 | -1043.82 | 6.53 |

| Makaluvamine G | 1.05 | 192.21 | -1004.53 | 6.64 |

| Makaluvamine H | 0.86 | 179.77 | -965.17 | 6.80 |

| Makaluvamine J | 1.34 | 200.41 | -1043.82 | 6.53 |

Table 3: Statistical Validation of the Developed QSAR Models The statistical quality of the four developed QSAR models was assessed using several parameters, including the coefficient of determination (R²), the cross-validation coefficient (Q²cv), and the Fischer coefficient (F). A model is generally considered acceptable if R² > 0.6 and Q²cv > 0.5. sciepub.com

| Model | Descriptors Used | R² | Q²cv | F-value |

| Model 1 | Lipophilicity (KowWIN/LogP), Polarizability, Dipole Moment | 0.86 | 0.67 | 9.09 |

| Model 2 | Lipophilicity (ACD/LogP), Polarizability, Electronic Energy | 0.90 | 0.80 | 14.33 |

| Model 3 | Lipophilicity (A/LogPS), Polarizability | 0.84 | 0.74 | 18.23 |

| Model 4 | Lipophilicity (MI/LogP), First Ionization Energy, Hardness, Dipole Moment | 0.96 | 0.87 | 19.34 |

Data sourced from the study by Diomandé and Koné (2019). sciepub.com

Interpretation of the QSAR Models

The analysis of the developed models provided key insights into the structure-activity relationships:

Model 1 indicated that high polarizability and a low dipole moment contribute positively to the anticancer activity. sciepub.com

Models 2 and 3 suggested that lower lipophilicity (more hydrophilic character) and higher polarizability enhance the activity. sciepub.com Model 2 also showed that a less negative electronic energy is favorable. sciepub.com

Model 4 revealed that high lipophilicity and a high first ionization energy significantly improve the anticancer activity of the analogues. sciepub.com

The apparent contradiction regarding the role of lipophilicity across different models highlights the complexity of the structure-activity landscape and may depend on the specific method used for its calculation. However, the consistent importance of electronic properties like polarizability and ionization energy underscores their critical role in the mechanism of action, likely related to the interaction with the topoisomerase II target. sciepub.com

Advanced Analytical Methodologies in Makaluvamine D Research

Application of Advanced NMR Spectroscopy for Complex Structural Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of the makaluvamine family, including Makaluvamine D. One-dimensional (1D) NMR, encompassing both proton (¹H) and carbon-13 (¹³C) spectroscopy, provides fundamental information about the chemical environment of each atom. For instance, ¹H-NMR spectra of makaluvamine analogues show characteristic signals for the aromatic and aliphatic regions, with specific chemical shifts and coupling constants that help define the substitution pattern and local connectivity. nih.gov

However, due to the molecule's complexity, two-dimensional (2D) NMR techniques are indispensable for a complete and unambiguous assignment. researchgate.netuclan.ac.uk These advanced methods resolve overlapping signals and reveal through-bond and through-space correlations.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which is crucial for tracing out the connectivity of adjacent protons within the ethylamino side chains and the hydro-pyrroloquinoline core. nih.govnih.gov

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of protonated carbons in the ¹³C NMR spectrum. uclan.ac.uknih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment is vital for piecing together the entire molecular framework. It reveals couplings between protons and carbons that are separated by two or three bonds, connecting the quaternary carbons (which are invisible in HSQC) to the rest of the structure and confirming the fusion of the intricate ring system. researchgate.netnih.gov

Together, these NMR methods provide a detailed map of the molecule's covalent structure, confirming the identity of this compound and its analogues. aacrjournals.org

| NMR Technique | Abbreviation | Primary Application in this compound Research | Reference |

|---|---|---|---|

| Proton NMR | ¹H NMR | Identifies the chemical environment and number of different types of protons. | nih.govaacrjournals.org |

| Carbon-13 NMR | ¹³C NMR | Determines the number and type of carbon atoms (CH₃, CH₂, CH, C). | aacrjournals.orgmdpi.com |

| Correlation Spectroscopy | COSY | Maps ¹H-¹H spin-spin coupling networks to establish proton connectivity. | nih.gov |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons with their directly attached carbon atoms. | uclan.ac.uknih.gov |

| Heteronuclear Multiple Bond Correlation | HMBC | Shows long-range (2-3 bond) correlations between protons and carbons, essential for connecting molecular fragments across quaternary carbons. | researchgate.netnih.gov |

High-Resolution Mass Spectrometry in this compound Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for both the initial identification of this compound in natural extracts and for probing its biosynthetic origins. core.ac.uk Unlike standard mass spectrometry, HRMS provides mass-to-charge (m/z) measurements with extremely high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of a molecule's elemental composition. vliz.be Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are routinely used. nih.gov

In the context of pathway elucidation, liquid chromatography coupled with HRMS (LC-HRMS) is particularly powerful. scispace.com This method allows researchers to analyze complex mixtures from sponge extracts and identify potential precursors and intermediates in the biosynthetic pathway leading to this compound. For example, molecular networking based on MS/MS fragmentation data has been used to putatively identify this compound (with a molecular ion at m/z 308.1) within a network of related pyrroloiminoquinones from Zyzzya and Tsitsikamma sponges. nih.govsemanticscholar.org A dominant fragment ion at m/z 201, corresponding to the neutral loss of the side-chain, further supports its structural annotation. semanticscholar.org This ability to detect and identify related metabolites in a single analysis provides crucial clues about the enzymatic transformations that construct the makaluvamine scaffold.

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Reference |

|---|---|---|---|---|

| This compound | C₁₇H₁₈N₃O₃ | 312.1343 | Not explicitly stated in provided texts | nih.govsemanticscholar.org |

| Makaluvamine A | C₁₁H₁₁N₃O | 202.0975 | 202.0971 | nih.gov |

| Makaluvamine I | C₁₀H₉N₃O | 188.0818 | 188.0814 | nih.gov |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment in Synthetic Studies

While NMR and MS can define the planar structure of this compound, they cannot determine its absolute configuration—the precise three-dimensional arrangement of its atoms. Chiroptical spectroscopy is the definitive method for this purpose, and it is an essential validation step in the total synthesis of chiral natural products. nih.govsioc-journal.cn

Electronic Circular Dichroism (ECD) spectroscopy is the most commonly applied chiroptical technique in makaluvamine research. mdpi.com ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, producing a unique spectrum that is highly sensitive to its stereochemistry. The modern approach involves a powerful combination of experimental measurement and computational chemistry. nih.govresearchgate.net Researchers will synthesize the target molecule and measure its experimental ECD spectrum. Concurrently, they use quantum mechanical calculations, such as Time-Dependent Density Functional Theory (TDDFT), to predict the theoretical ECD spectra for both possible enantiomers (the R and S forms) of the molecule. geomar.demdpi.com The absolute configuration of the synthetic compound is then assigned by matching its experimental spectrum to one of the computationally predicted spectra. nih.govresearchgate.net This methodology has been successfully used to confirm the absolute configurations of numerous complex pyrroloiminoquinone alkaloids related to this compound. researchgate.netmdpi.com

Vibrational Circular Dichroism (VCD) is another powerful chiroptical technique that operates in the infrared region of the spectrum. jascoinc.comin2p3.fr VCD measures the differential absorption of polarized IR radiation associated with molecular vibrations. mdpi.com Like ECD, it provides a spectral fingerprint of a molecule's absolute configuration. The absolute configuration can be determined by comparing the experimental VCD spectrum to those predicted by ab-initio molecular orbital calculations. jascoinc.comnih.gov While less commonly cited in the specific context of this compound in the provided results, VCD serves as a complementary and equally robust method for the absolute configuration assignment of complex chiral molecules in synthetic studies. in2p3.fr

Future Directions and Challenges in Makaluvamine D Research

Discovery of Novel Biological Targets and Undiscovered Mechanisms of Action

While the inhibition of topoisomerase II has been a primary focus, emerging evidence suggests that the anticancer activities of makaluvamines, including Makaluvamine D, are not solely attributable to this mechanism. researchgate.netnih.govaacrjournals.org This has opened up new avenues to explore a broader range of molecular targets and signaling pathways. Recent studies have pointed towards the modulation of the MDM2-p53 pathway as a significant contributor to the cytotoxic effects of makaluvamine analogs. researchgate.net For instance, the synthetic analog FBA-TPQ has been shown to activate p53 and regulate a host of proteins involved in the cell cycle, apoptosis, and DNA damage response, such as MDM2, E2F1, Cdks, cyclins, Bcl-2, PARP, and caspases. aacrjournals.org This activity was observed to be independent of the p53 status of the cancer cells, suggesting a broad applicability. aacrjournals.org

Furthermore, some makaluvamine analogs have demonstrated the ability to induce cell cycle arrest, particularly at the S-phase or G2/M transition, and trigger apoptosis through pathways involving reactive oxygen species (ROS) and the PI3K-Akt signaling cascade. researchgate.netplos.org The discovery that these compounds can be more cytotoxic to cancer cells than to normal cells highlights their therapeutic potential. aacrjournals.org The diverse biological activities, including antiprotozoal and antimicrobial effects, further underscore the likelihood of multiple, yet undiscovered, mechanisms of action. nih.govnih.gov Future research will need to employ advanced techniques in proteomics, genomics, and chemical biology to comprehensively map the interactome of this compound and its analogs. This will be crucial for identifying novel targets and understanding the full spectrum of their cellular effects, which could lead to the development of more selective and potent anticancer agents.

Development of Environmentally Sustainable Production Methods for this compound

The original isolation of this compound from marine sponges like those of the Zyzzya genus is inherently unsustainable and cannot meet the demands for extensive research and potential clinical development. nih.govsajs.co.za This necessitates a shift towards environmentally friendly and scalable production methods. While chemical synthesis provides a viable alternative, many current synthetic routes involve multiple steps and the use of harsh reagents, which can have environmental drawbacks. nih.gov

The principles of green chemistry offer a promising framework for the future production of this compound and its derivatives. This approach emphasizes the use of renewable resources, less hazardous solvents, and energy-efficient processes. ceon.rschemmethod.com Green extraction technologies, such as supercritical fluid extraction (SFE), pressurized solvent extraction (PSE), microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE), are being explored for the isolation of bioactive compounds from natural sources and could be adapted for related processes. ceon.rschemmethod.comresearchgate.net These methods often use safer solvents like water or ethanol (B145695) and can lead to higher yields with reduced energy consumption. ceon.rschemmethod.comchemmethod.com

In the context of synthesis, developing one-pot reactions and employing water as a solvent are key strategies. For instance, a water-acetic acid mediated one-pot synthesis has been developed for novel bis-isoxazolopyrroloquinoline derivatives, showcasing a more environmentally benign approach. researchgate.net Future efforts should focus on designing synthetic pathways that minimize waste, avoid toxic metals, and utilize catalytic processes to improve efficiency and sustainability.

Innovations in Synthetic Chemistry Towards More Efficient and Divergent Routes

Significant progress has been made in the total synthesis of this compound and other pyrroloiminoquinone alkaloids. nih.govresearchgate.netresearchgate.net Early syntheses often involved lengthy and linear sequences. nih.gov However, recent innovations have focused on developing more efficient and divergent strategies that allow for the rapid assembly of the core structure and the late-stage introduction of diversity.

A key challenge has been the construction of the pyrrolo[4,3,2-de]quinoline skeleton. researchgate.net Modern synthetic approaches have utilized powerful reactions like the Larock indole (B1671886) synthesis, benzyne-mediated cyclization, and tandem Larock/Buchwald-Hartwig annulation/cyclization to streamline the process. nih.govchemrxiv.orgrsc.org These methods have enabled the scalable production of key intermediates, which can then be diversified to generate a wide range of natural products and their analogs. nih.govnih.gov

A notable advancement is the development of divergent synthetic routes that allow for selective functionalization at various positions of the core structure. nih.govresearchgate.net For example, a doubly divergent approach has been reported that enables the synthesis of numerous makaluvamines and related alkaloids from a common intermediate through selective N-methylation and subsequent aminolysis or demethylation. nih.govacs.org This strategy has led to the first syntheses of several makaluvamines and the shortest syntheses of others. nih.gov Future innovations will likely focus on further shortening synthetic sequences, improving yields, and developing new methodologies for the asymmetric synthesis of more complex analogs, thereby expanding the chemical space available for biological screening.

Conceptualizing this compound as a Chemical Biology Tool

The unique structure and biological activity of this compound make it an excellent candidate for development as a chemical biology tool. aacrjournals.orgnih.gov Chemical probes derived from this compound can be used to investigate complex biological processes, identify new protein targets, and validate their roles in disease. The ability of makaluvamine analogs to modulate specific cellular pathways, such as the p53-MDM2 interaction, makes them valuable for dissecting the intricacies of cancer biology. researchgate.netaacrjournals.org

The development of divergent synthetic routes is crucial in this context, as it allows for the systematic modification of the this compound scaffold. nih.gov By introducing reporter tags, such as fluorescent dyes or affinity labels, at various positions, researchers can create probes for use in techniques like fluorescence microscopy, pull-down assays, and activity-based protein profiling. These tools can help to visualize the subcellular localization of the compound, identify its binding partners, and elucidate its mechanism of action at a molecular level.

Furthermore, the structure-activity relationship (SAR) data generated from the screening of makaluvamine libraries can provide valuable insights into the pharmacophore required for specific biological effects. aacrjournals.org This information can then be used to design more selective and potent probes, as well as to develop computational models for predicting the activity of new analogs. The use of this compound and its derivatives as chemical biology tools will not only advance our understanding of their therapeutic potential but also contribute to the broader field of chemical genetics and drug discovery.

Preclinical Research Avenues for this compound-Inspired Lead Compounds

The promising in vitro and in vivo anticancer activity of this compound and its synthetic analogs has paved the way for preclinical development. plos.orgnih.govmdpi.com Several analogs have shown potent cytotoxicity against a range of human cancer cell lines, including those of the breast, colon, prostate, and ovary. researchgate.netnih.govaacrjournals.orgplos.org Notably, some of these compounds have demonstrated greater efficacy than established anticancer drugs like etoposide (B1684455) and m-AMSA in certain cell lines. nih.gov

A key focus of preclinical research will be the evaluation of the efficacy, safety, and pharmacokinetic properties of lead compounds in relevant animal models. mdpi.com Studies have already shown that synthetic analogs like FBA-TPQ can inhibit the growth of xenograft tumors in mice with minimal toxicity to the host. aacrjournals.orgplos.orgmdpi.com This suggests a favorable therapeutic window, which is a critical factor for clinical translation.

Future preclinical studies should aim to:

Expand the range of cancer models: Evaluate the efficacy of lead compounds in a broader panel of patient-derived xenografts (PDXs) and genetically engineered mouse models (GEMMs) that more accurately reflect the heterogeneity of human cancers.

Investigate combination therapies: Explore the potential synergistic effects of combining makaluvamine analogs with other anticancer agents, such as chemotherapy, targeted therapy, or immunotherapy. The ability of these compounds to modulate the DNA damage response and p53 pathways suggests they could sensitize tumors to other treatments. researchgate.netaacrjournals.org

Conduct detailed toxicology studies: Perform comprehensive safety and toxicology assessments to identify any potential off-target effects and establish a safe dosing regimen for future clinical trials.

Optimize drug delivery: Develop formulation strategies to improve the solubility, stability, and bioavailability of lead compounds, which could enhance their therapeutic efficacy.

The development of new pentacyclic structures inspired by Makaluvamine A and other marine alkaloids is also a promising area of research. nih.gov These novel compounds may offer improved potency, selectivity, and pharmacological properties, further expanding the arsenal (B13267) of makaluvamine-inspired drug candidates.

Q & A

Basic Research Questions

Q. What are the key considerations in designing experiments for the total synthesis of Makaluvamine D?

- Methodological Answer : Focus on retrosynthetic analysis to identify viable precursors and intermediates, prioritizing reactions that preserve stereochemical integrity (e.g., hypervalent iodine(III)-mediated cyclization for pyrroloiminoquinone core formation). Ensure rigorous characterization via -/-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for novel analogs. Include purity validation (HPLC ≥95%) and reproducibility checks across independent trials .

Q. How should researchers characterize newly synthesized this compound analogs to confirm structural identity and purity?

- Methodological Answer : Employ a multi-spectral approach:

- NMR : Assign proton/carbon shifts, focusing on diagnostic peaks (e.g., quinone carbonyl signals).

- HRMS : Verify molecular formulas with <5 ppm mass accuracy.

- Chromatography : Use reverse-phase HPLC to assess purity, coupled with UV-vis spectroscopy for chromophore analysis.

- X-ray Diffraction : Resolve ambiguous stereochemistry for crystalline derivatives.

Cross-reference spectral data with prior syntheses (e.g., (±)-Makaluvamine F) to validate novel structural features .

Q. What experimental protocols are critical for evaluating the pharmacological activity of this compound?

- Methodological Answer :

- In vitro assays : Use standardized cell lines (e.g., HCT-116 colon carcinoma) with positive/negative controls (e.g., doxorubicin) and dose-response curves (IC calculations).

- Mechanistic studies : Include mitochondrial membrane potential assays (JC-1 staining) and STAT3 inhibition profiling for cytotoxicity pathways.

- Data validation : Replicate experiments ≥3 times, reporting mean ± SEM and using ANOVA for statistical significance (p <0.05) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct comparative meta-analysis by:

- Assessing variables : Cell line specificity, assay conditions (e.g., serum concentration), and compound stability (e.g., DMSO solubility artifacts).

- Replicating key studies : Use identical protocols to isolate methodological discrepancies.

- Statistical reconciliation : Apply multivariate regression to identify confounding factors (e.g., batch-to-batch purity variations ≥2%) .

Q. What strategies optimize the yield and selectivity of this compound derivatives in complex multi-step syntheses?

- Methodological Answer :

- Stepwise optimization : Prioritize critical steps (e.g., N,S-acetal formation) using design of experiments (DoE) to test reaction parameters (temperature, catalyst loading).

- Protecting group strategy : Evaluate orthogonal protection (e.g., Fmoc for amines) to minimize side reactions.

- Scalability : Transition from batch to flow chemistry for exothermic steps, monitoring via in-line FTIR for real-time yield analysis .

Q. How should researchers design studies to investigate the structure-activity relationship (SAR) of this compound analogs?

- Methodological Answer :

- Library design : Synthesize analogs with systematic modifications (e.g., halogenation at C-7, side-chain elongation).

- Data correlation : Use principal component analysis (PCA) to link structural descriptors (logP, polar surface area) with bioactivity.

- Validation : Confirm SAR trends via independent synthesis and testing of prioritized analogs .

Q. What methodologies address challenges in reconciling in vitro potency with in vivo efficacy for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic half-life (e.g., microsomal assays).

- In vivo models : Use xenograft mice with tumor volume monitoring, comparing routes of administration (IV vs. oral).

- Data integration : Apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to bridge in vitro-in vivo gaps .

Q. How can multi-omics approaches elucidate the mechanistic pathways of this compound?

- Methodological Answer :

- Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators).

- Proteomics : SILAC labeling to quantify STAT3 pathway protein abundance.

- Metabolomics : LC-MS profiling of TCA cycle intermediates to assess mitochondrial disruption.

Integrate datasets via pathway enrichment tools (e.g., Ingenuity IPA) to map cross-talk between mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.